3-(5-tert-Butyl-1H-[1,2,4]triazol-3-ylamino)benzoic acid
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Overview
Description
3-(5-tert-Butyl-1H-[1,2,4]triazol-3-ylamino)benzoic acid is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a benzoic acid moiety linked to a triazole ring, which is further substituted with a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-tert-Butyl-1H-[1,2,4]triazol-3-ylamino)benzoic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.
Substitution with tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides in the presence of a base.
Coupling with Benzoic Acid: The final step involves coupling the triazole ring with benzoic acid or its derivatives using coupling agents such as carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(5-tert-Butyl-1H-[1,2,4]triazol-3-ylamino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the benzoic acid moiety.
Reduction: Reduced forms of the triazole ring.
Substitution: Alkylated derivatives of the triazole ring.
Scientific Research Applications
3-(5-tert-Butyl-1H-[1,2,4]triazol-3-ylamino)benzoic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Materials Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Biological Research: The compound is used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 3-(5-tert-Butyl-1H-[1,2,4]triazol-3-ylamino)benzoic acid involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The benzoic acid moiety can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity to its targets. These interactions can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-tert-Butyl-1H-[1,2,4]triazol-3-ylamino)phenylacetic acid
- 3-(5-tert-Butyl-1H-[1,2,4]triazol-3-ylamino)benzamide
- 3-(5-tert-Butyl-1H-[1,2,4]triazol-3-ylamino)benzonitrile
Uniqueness
3-(5-tert-Butyl-1H-[1,2,4]triazol-3-ylamino)benzoic acid is unique due to the presence of both the triazole ring and the benzoic acid moiety, which confer specific chemical and biological properties. The tert-butyl group enhances the compound’s stability and lipophilicity, making it a valuable candidate for various applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
3-[(5-tert-butyl-1H-1,2,4-triazol-3-yl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c1-13(2,3)11-15-12(17-16-11)14-9-6-4-5-8(7-9)10(18)19/h4-7H,1-3H3,(H,18,19)(H2,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTQGLEGBPPPFOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=NN1)NC2=CC=CC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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